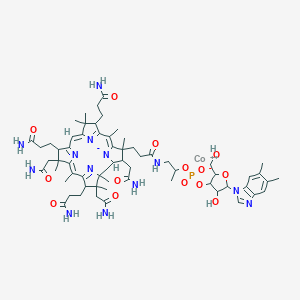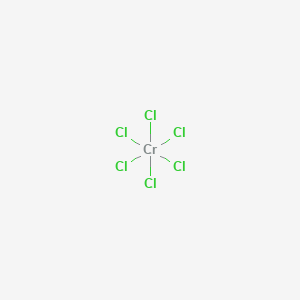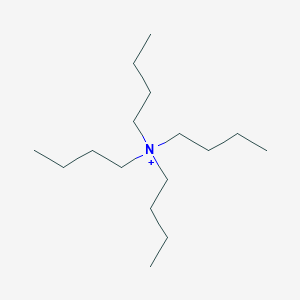![molecular formula C34H36N4O4Zn-4 B224689 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc CAS No. 14354-67-7](/img/structure/B224689.png)
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc, also known as 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc, is a useful research compound. Its molecular formula is C34H36N4O4Zn-4 and its molecular weight is 630.1 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26741. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysical Parameters of Tetraphenylporphyrin
Tetraphenylporphyrins, including those containing zinc, serve as benchmark molecules in photochemistry and photosynthesis research. These compounds are analogs to chlorophyll and are extensively studied for their molar absorption coefficients, fluorescence quantum yields, and singlet excited-state lifetimes. The precise measurement of these parameters is crucial for applications in fluorescence resonance energy transfer (FRET) processes and the assessment of molecular brightness in photochemical studies (Taniguchi et al., 2021).
Zinc in Cancer Prevention and Treatment
The roles of zinc, in combination with ω-3 polyunsaturated fatty acids and vitamin D, have been explored for their anti-cancer properties. Zinc's molecular biological properties and its mode of action, distinct yet complementary to other nutrients, underscore its importance in cancer prevention and treatment strategies. Supplementing zinc along with these nutrients has shown potential benefits in enhancing the efficacy of chemotherapy treatments and improving overall health outcomes in cancer patients (Story, 2020).
Binding Interactions of Cationic Porphyrins with DNA
Cationic porphyrins, including zinc derivatives, have attracted interest due to their potential therapeutic applications and unique binding interactions with DNA. These compounds can bind externally or intercalate depending on the DNA substrate, offering insights into the development of novel therapeutic agents targeting DNA. The understanding of these interactions is crucial for the advancement of therapies targeting genetic disorders and cancers (McMillin et al., 2005).
Zinc's Role in Biological Systems
Zinc's importance in biological systems is well-documented, involving over 300 enzyme activities and critical processes such as cell development, hormone production, and immune system functioning. Studies have highlighted zinc's protective effects against toxicity from other elements and its essential role in maintaining overall body health (Moshtaghie, 2013).
Propriétés
Numéro CAS |
14354-67-7 |
|---|---|
Nom du produit |
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc |
Formule moléculaire |
C34H36N4O4Zn-4 |
Poids moléculaire |
630.1 g/mol |
Nom IUPAC |
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc |
InChI |
InChI=1S/C34H36N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H,39,40)(H,41,42);/q-4;/b25-13-,26-13?,27-14?,28-15-,29-14-,30-15?,31-16?,32-16-; |
Clé InChI |
XLWZYGZUFFXBAA-QPPPNFCJSA-N |
SMILES isomérique |
CCC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C)CC)/[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Zn] |
SMILES |
CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Zn] |
SMILES canonique |
[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC1=N2)[N-]5)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CC)C.[Zn+2] |
Synonymes |
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, zinc salt (1:1) zinc mesoporphyrin ZnMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)




![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)


![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)



